Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Exploration of the Core Pathway, Quantitative Data, and Experimental Methodologies for Therapeutic Development
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in a multitude of cellular processes and a high-priority target in oncology and other disease areas.[1][2] Its dysregulation is implicated in cancer progression, metastasis, therapeutic resistance, and immune evasion.[3][4][5] This technical guide provides an in-depth overview of the Axl signaling pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and drug development professionals in their exploration of this complex system.
Core Components and Mechanism of Activation
The canonical activation of the Axl signaling pathway is initiated by its primary ligand, the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[6] The Axl receptor itself is a transmembrane protein characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[7]
The activation sequence is as follows:
-
Ligand Binding: Gas6 binds to the Ig-like domains of the Axl extracellular domain. This interaction is of very high affinity.[8][9]
-
Dimerization: Ligand binding induces the formation of a 2:2 Axl/Gas6 homodimer complex.[9]
-
Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the activation loop.[5] This phosphorylation event activates the kinase function of the Axl receptor.
Beyond canonical ligand-dependent activation, Axl signaling can also be initiated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR and HER2, or in response to cellular stress signals like hypoxia.
Downstream Signaling Cascades
Once activated, the phosphorylated tyrosine residues on the Axl intracellular domain serve as docking sites for a variety of adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The most prominent of these pathways include:
-
PI3K/Akt Pathway: This is a central pathway downstream of Axl that is crucial for promoting cell survival, proliferation, and resistance to apoptosis.[6]
-
MAPK/ERK Pathway: Activation of this pathway contributes to cell proliferation, differentiation, and migration.
-
NF-κB Pathway: This pathway is involved in inflammation, immune responses, and cell survival.
-
JAK/STAT Pathway: This cascade is also implicated in cell proliferation and survival.
These pathways collectively orchestrate a cellular response that, in a cancer context, often leads to enhanced tumor growth, invasion, and the development of resistance to therapies.[3][10]
// Nodes
Gas6 [label="Gas6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"];
Axl [label="Axl Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"];
Grb2_Sos [label="Grb2/SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NFkB [label="NF-κB", fillcolor="#5F6368", fontcolor="#FFFFFF"];
STAT [label="STAT", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Cell_Survival [label="Cell Survival\n& Proliferation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"];
Migration_Invasion [label="Migration\n& Invasion", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"];
Drug_Resistance [label="Drug\nResistance", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"];
Immune_Evasion [label="Immune\nEvasion", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"];
// Edges
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Dimerization -> Grb2_Sos [color="#EA4335"];
Dimerization -> STAT [style=dashed, color="#5F6368"];
PI3K -> Akt [color="#34A853"];
Akt -> mTOR [color="#34A853"];
Akt -> NFkB [style=dashed, color="#5F6368"];
Grb2_Sos -> Ras [color="#EA4335"];
Ras -> Raf [color="#EA4335"];
Raf -> MEK [color="#EA4335"];
MEK -> ERK [color="#EA4335"];
mTOR -> Cell_Survival [color="#34A853"];
ERK -> Cell_Survival [color="#EA4335"];
ERK -> Migration_Invasion [color="#EA4335"];
Akt -> Drug_Resistance [color="#34A853"];
NFkB -> Immune_Evasion [color="#5F6368"];
STAT -> Cell_Survival [style=dashed, color="#5F6368"];
{rank=same; PI3K; Grb2_Sos; STAT;}
{rank=same; Cell_Survival; Migration_Invasion; Drug_Resistance; Immune_Evasion;}
}
Caption: Core Axl Signaling Pathway from ligand binding to cellular responses.
Quantitative Data Summary
Quantitative analysis is paramount for understanding the biochemical and pharmacological properties of the Axl pathway. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of Gas6 to Axl Receptor
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Human Gas6 / Human Axl Ig1 Domain | KinExA | 33 pM | [8] |
| Human Gas6 / Human Axl Fc Fusion | KinExA | 9.2 pM | [8] |
| Mouse Gas6 / Human Axl Fc Fusion | KinExA | 1.5 pM | [8] |
| Human Gas6 / Engineered Axl Decoy (MYD1) | KinExA | 420 fM | [8] |
Table 2: Key Autophosphorylation Sites on the Axl Receptor
A mass spectrometry-based quantitative phosphoproteomic study identified over 1100 phosphotyrosine (pTyr) sites regulated by Gas6-Axl activation.[1][2][11]
| Phosphorylation Site | Location/Context | Significance | Reference |
| Tyrosine 702 (pY702) | Activation Loop | Major autophosphorylation site; critical for kinase activity. | [12] |
| Tyrosine 779 (pY779) | Intracellular Domain | Docking site for signaling molecules. |
| Tyrosine 821 (pY821) | Intracellular Domain | Docking site for signaling molecules. |
| Tyrosine 866 (pY866) | Intracellular Domain | Docking site for signaling molecules. |
Table 3: IC50 Values of Selected Axl Kinase Inhibitors
| Inhibitor | Type | IC50 Value | Assay Type | Reference |
| Bemcentinib (R428) | Small Molecule | 14 nM | Cellular Assay | [13] |
| Gilteritinib | Small Molecule | 0.73 nM | Kinase Assay | [14] |
| Gilteritinib | Small Molecule | 0.33 - 2.37 µM | Cell Viability Assay | [13] |
| LDC1267 | Small Molecule | 26 nM | Axl Phosphorylation Inhibition | [15] |
| Staurosporine | Small Molecule | 0.9 nM | Radiometric Kinase Assay | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Axl signaling pathway.
Immunoprecipitation (IP) and Western Blot (WB) for Axl Phosphorylation
This protocol is designed to isolate Axl from cell lysates and detect its phosphorylation status.
A. Cell Lysis
-
Culture cells to 80-90% confluency and serum-starve overnight if investigating ligand-induced phosphorylation.
-
Treat cells with Gas6 (e.g., 200-400 ng/mL) for desired time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells twice with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
B. Immunoprecipitation
-
Normalize lysate samples to a concentration of 1-2 mg/mL with IP Lysis Buffer. Use 500 µg to 1 mg of total protein per IP reaction.
-
Pre-clearing (Optional): Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with rotation for 30 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of a primary anti-Axl antibody to the lysate. Incubate with gentle rotation overnight at 4°C.
-
Add 25 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.[17]
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer and once with an ice-cold wash buffer with lower detergent concentration.
C. Western Blotting
-
Elute the protein from the beads by adding 30-40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel. Include an "input" lane with 20-30 µg of the starting cell lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a total Axl antibody to confirm equal immunoprecipitation.
// Nodes
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Lysis [label="Cell Lysis\n(Ice-cold IP Lysis Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Clarify [label="Clarify Lysate\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"];
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SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Detect [label="Detection (ECL Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reprobe [label="Strip & Re-probe\n(Total Axl Antibody)", shape=parallelogram, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"];
Result [label="Result: Detect Phosphorylated Axl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
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Lysis -> Clarify [color="#4285F4"];
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PrimaryAb -> SecondaryAb [color="#EA4335"];
SecondaryAb -> Detect [color="#EA4335"];
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Caption: Workflow for Axl Immunoprecipitation & Western Blot.
In Vitro Axl Kinase Assay
This assay measures the enzymatic activity of purified Axl kinase and is useful for screening inhibitors.
-
Reagents:
-
Recombinant human Axl kinase (intracellular domain).
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: AXLtide peptide or a generic tyrosine kinase substrate like poly(Glu:Tyr) 4:1.[16]
-
ATP solution.
-
Test compounds (Axl inhibitors) dissolved in DMSO.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).[18][19]
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Kinase Reaction Buffer, Axl kinase, and the substrate.
-
Add the test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader. The signal is proportional to kinase activity.
-
Calculate percent inhibition relative to the DMSO control and determine IC50 values for the test compounds.
Boyden Chamber Cell Migration/Invasion Assay
This assay quantifies the effect of Axl signaling on the migratory and invasive potential of cells.[20][21]
-
Preparation:
-
Use transwell inserts with a porous membrane (typically 8 µm pores for cancer cells).[22]
-
For invasion assays, coat the top of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify. For migration assays, no coating is needed.
-
Culture cells of interest and serum-starve them for 12-24 hours before the assay.
-
Assay Setup:
-
Harvest cells by trypsinization and resuspend them in a serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.
-
Add chemoattractant (e.g., medium with 10% FBS or a specific concentration of Gas6) to the lower wells of the companion plate. Use a serum-free medium as a negative control.
-
Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert. If testing inhibitors, include them in the cell suspension.
-
Place the inserts into the wells containing the chemoattractant.
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type's migratory capacity.
-
After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde or methanol.
-
Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.[23]
-
Wash the inserts to remove excess stain.
-
Visualize the membrane under a microscope and count the number of migrated cells in several representative fields. Alternatively, the stain can be eluted and quantified by measuring its absorbance.
Role of Axl in Cancer Metastasis: A Logical Framework
Axl signaling is a master regulator of the metastatic cascade, influencing multiple steps from local invasion to colonization at distant sites.[4][10]
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Axl_Activation -> EMT [color="#4285F4"];
Axl_Activation -> Invasion [color="#4285F4"];
Axl_Activation -> Survival_Circulation [color="#FBBC05"];
Axl_Activation -> Immune_Evasion_Node [color="#5F6368"];
Axl_Activation -> Therapy_Resistance [color="#5F6368"];
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Invasion -> Intravasation [color="#4285F4"];
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Immune_Evasion_Node -> Survival_Circulation [style=dashed, color="#5F6368"];
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Therapy_Resistance -> Colonization [style=dashed, color="#5F6368"];
Colonization -> Metastasis [color="#5F6368"];
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Caption: Logical Flow of Axl's Role in Cancer Metastasis.
This framework highlights key intervention points for Axl-targeted therapies, which aim to disrupt this pro-metastatic signaling and re-sensitize tumors to conventional treatments. The development of highly specific Axl inhibitors, decoy receptors, and antibody-drug conjugates represents a promising frontier in cancer therapy.[13]
References